Buergerinin G

Vue d'ensemble

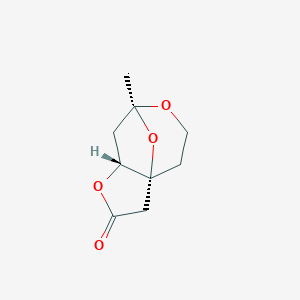

Description

Buergerinin G is a natural product isolated from the plant Scrophularia buergeriana. It belongs to a class of compounds known as trioxatricyclo [5.3.1.0 ¹,5 ]undecanes. This compound has been studied for its potential antiphlogistic (anti-inflammatory) and febrifuge (fever-reducing) properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Buergerinin G involves an enantioselective aldol reaction of tetrasubstituted ketene silyl acetals with achiral aldehydes. This reaction is promoted by tin (II) triflate coordinated with a chiral diamine, resulting in the formation of aldols with chiral tertiary alcohols at the α-positions. The synthesis proceeds through ten linear steps starting from crotonaldehyde, with an overall yield of 18%. A key step in the synthesis is the intramolecular Wacker-type ketalization of the dihydroxy-γ-lactone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complex synthesis and limited natural availability. The compound is typically synthesized in research laboratories for scientific studies.

Analyse Des Réactions Chimiques

Types of Reactions

Buergerinin G undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

Buergerinin G, with the CAS number 263764-83-6, is a natural product derived from specific plant sources. Its chemical structure includes several functional groups that contribute to its biological activity. Understanding these properties is crucial for its application in medicinal chemistry.

Pharmacological Applications

This compound has shown promise in several pharmacological applications:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Antioxidant Properties : this compound has shown potential as an antioxidant, helping to neutralize free radicals and reduce oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a role.

Antimicrobial Efficacy Study

A study conducted by researchers at a university laboratory evaluated the antimicrobial effects of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated:

| Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

The study concluded that this compound could serve as a lead compound for developing new antimicrobial therapies .

Anti-inflammatory Mechanism Investigation

In another investigation, the anti-inflammatory effects of this compound were assessed using an animal model of induced inflammation. The findings demonstrated a significant reduction in inflammatory markers such as TNF-α and IL-6:

| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 20 |

| This compound (10 mg/kg) | 90 ± 5 | 120 ± 15 |

These results suggest that this compound effectively reduces inflammation and could be explored further for therapeutic use in inflammatory diseases .

Research Perspectives

Ongoing research is focused on elucidating the precise mechanisms through which this compound exerts its effects. Future studies are expected to explore:

- Synergistic Effects : Investigating how this compound interacts with other compounds to enhance therapeutic efficacy.

- Formulation Development : Creating novel delivery systems to improve bioavailability and target specific tissues.

- Clinical Trials : Conducting clinical studies to validate its safety and efficacy in human populations.

Mécanisme D'action

The mechanism of action of Buergerinin G involves its interaction with specific molecular targets and pathways. It is believed to inhibit the production of pro-inflammatory cytokines and modulate the activity of enzymes involved in inflammation. The exact molecular targets and pathways are still under investigation, but its anti-inflammatory and antipyretic effects are well-documented .

Comparaison Avec Des Composés Similaires

Similar Compounds

Buergerinin F: Another compound from the same plant with similar anti-inflammatory properties.

Scrophularin: A related compound with potential medicinal properties.

Rehmannioside: Found in the same plant family, known for its biological activities.

Uniqueness of Buergerinin G

This compound is unique due to its trioxatricyclo [5.3.1.0 ¹,5 ]undecane skeleton, which is not commonly found in other natural products. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .

Activité Biologique

Buergerinin G is an iridoid glycoside derived from the roots of Scrophularia buergeriana, a plant known for its diverse pharmacological properties. This article delves into the biological activities of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's structure can be represented as follows:

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Activity : Studies have demonstrated that this compound possesses significant anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

- Neuroprotective Effects : this compound has shown potential neuroprotective effects in various models of neurodegeneration. It appears to mitigate oxidative stress and apoptosis in neuronal cells, suggesting its utility in treating neurodegenerative diseases .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. This activity is critical in developing new antimicrobial agents .

Case Studies

- Neuroprotection in Animal Models : A study involving mice treated with this compound showed a reduction in neuroinflammation and improved cognitive function following induced neurodegeneration. The results indicated a significant decrease in markers of oxidative stress and inflammation compared to control groups .

- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The compound exhibited inhibitory effects at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent .

Comparative Biological Activities

The following table summarizes the biological activities of this compound compared to other compounds isolated from Scrophularia species:

| Compound | Anti-inflammatory | Neuroprotective | Antimicrobial |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Buergerinin F | Yes | Moderate | Yes |

| Ningpogenin | Moderate | Yes | No |

| Verbascoside | Yes | No | Yes |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : Research suggests that this compound inhibits the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation .

- Antioxidant Activity : The compound enhances the activity of endogenous antioxidant enzymes, reducing oxidative damage in cells and tissues .

Propriétés

IUPAC Name |

(1R,5R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-8-4-6-9(13-8,2-3-11-8)5-7(10)12-6/h6H,2-5H2,1H3/t6-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUBALCNECIHCV-BWVDBABLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3C(O1)(CCO2)CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]3[C@@](O1)(CCO2)CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of buergerinin G and how was it determined?

A1: this compound possesses a unique trioxatricyclo[5.3.1.01,5]undecane skeleton. [] The absolute stereochemistry of this compound was confirmed through total synthesis. [, ] Researchers utilized enantioselective aldol reactions, starting from simple materials like crotonaldehyde, to construct the complex structure. [] A key step involved an intramolecular Wacker-type ketalization to form the characteristic cyclic framework of the molecule. []

Q2: How was this compound synthesized in the laboratory?

A2: The total synthesis of (+)-buergerinin G was achieved in ten linear steps starting from crotonaldehyde, with an overall yield of 18%. [] The synthesis employed several key reactions, including an enantioselective Mukaiyama aldol reaction using a chiral diamine-coordinated tin(II) triflate catalyst. [] This crucial step allowed for the creation of a tertiary alcohol center with the desired stereochemistry. Following this, an intramolecular Wacker-type ketalization was implemented to construct the tricyclic core of this compound. []

Q3: What is the relationship between buergerinin F and this compound?

A3: this compound can be synthesized from buergerinin F through oxidation with ruthenium tetroxide, resulting in a 77% yield. [] This suggests that the two natural products share a close structural relationship. Furthermore, researchers developed a divergent synthetic strategy to access both buergerinin F and G from a common optically active aldol-type intermediate. [] This approach highlights the structural similarities between the two compounds and offers a practical way to prepare both natural products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.